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Compound of Interest

Compound Name: 2-(3-Chlorophenyl)ethylamine

Cat. No.: B057567 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 2-(3-
Chlorophenyl)ethylamine

Introduction
2-(3-Chlorophenyl)ethylamine, with the CAS Number 13078-79-0, is a substituted

phenethylamine derivative that serves as a critical building block in organic synthesis.[1] Its

molecular architecture, featuring a chlorine atom on the meta position of the phenyl ring,

imparts specific reactivity and properties that are leveraged in the development of more

complex molecules, particularly in the pharmaceutical and fine chemical industries.[1][2] This

guide provides a comprehensive overview of its physicochemical properties, analytical

methodologies for its characterization, and insights into its handling and applications. The

information presented herein is intended for researchers, scientists, and professionals in drug

development who require a deep technical understanding of this compound.

Part 1: Core Physicochemical Characteristics
The fundamental physicochemical properties of a compound are the bedrock of its application

in research and development. They dictate its behavior in different solvents, its stability, and its

potential for interaction with other molecules. The properties of 2-(3-Chlorophenyl)ethylamine
are summarized in the table below.
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Property Value Source(s)

Molecular Formula C₈H₁₀ClN [3][4][5]

Molecular Weight 155.62 g/mol [6][7]

Appearance Colorless to light yellow liquid [2][8][9]

Boiling Point
~238-240 °C (at 760 mmHg)

111-113 °C (at 12 mmHg)
[3][6][7][8]

Density 1.119 g/mL at 25 °C [2][3][7]

Refractive Index n20/D 1.549 [3][6][7]

Flash Point >230 °F (>113 °C) [2][6][7]

pKa (Predicted) 9.65 ± 0.10 [2][6]

logP (Calculated) 1.841 [10]

Water Solubility Slightly soluble [8]

These properties are crucial for designing synthetic routes, developing analytical methods, and

ensuring safe handling and storage. For instance, its high boiling point suggests that

purification by distillation should be performed under reduced pressure to prevent degradation.

[3][6][7] Its slight solubility in water and predicted logP value indicate a preference for organic

solvents, which is a key consideration for extraction and chromatography.[8][10]

Part 2: Spectroscopic and Spectrometric Profiling
Structural elucidation and confirmation of identity are unequivocally established through

spectroscopic methods. For 2-(3-Chlorophenyl)ethylamine, a combination of Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry

(MS) provides a complete picture of its molecular structure.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to

the aromatic protons, the two methylene (-CH₂-) groups of the ethyl chain, and the amine (-

NH₂) protons. The aromatic protons will appear as a complex multiplet in the range of δ 7.0-
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7.3 ppm. The two methylene groups will present as triplets adjacent to each other, typically in

the δ 2.7-3.0 ppm region. The amine protons are often a broad singlet and their chemical

shift can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will show six distinct signals for the aromatic carbons

(four CH and two quaternary carbons, one of which is attached to the chlorine atom) and two

signals for the aliphatic carbons of the ethylamine side chain.[11]

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key expected

absorptions include:

N-H stretch: A medium to weak absorption in the 3300-3400 cm⁻¹ region, characteristic of

the primary amine.

C-H stretch (aromatic): Absorptions just above 3000 cm⁻¹.

C-H stretch (aliphatic): Absorptions just below 3000 cm⁻¹.

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

C-Cl stretch: A strong absorption in the 680-840 cm⁻¹ region.

The NIST Chemistry WebBook provides reference IR and mass spectra for this compound.[4]

[12]

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Under

electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 155, with an

isotopic peak (M+2) at m/z 157 of approximately one-third the intensity, which is characteristic

of a molecule containing one chlorine atom.[13] The base peak would likely correspond to the

loss of the aminoethyl side chain.

Experimental Protocol: ¹H NMR Spectrum Acquisition
This protocol outlines the standard procedure for obtaining a high-quality ¹H NMR spectrum.
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Sample Preparation:

Accurately weigh 5-10 mg of 2-(3-Chlorophenyl)ethylamine.

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a

clean, dry vial.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if

quantitative analysis is required.

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spinner turbine and place it in the magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve a high level of homogeneity, ensuring sharp,

symmetrical peaks.

Data Acquisition:

Set the appropriate spectral width, acquisition time, and relaxation delay.

Acquire a set number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise

ratio.

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain

spectrum.

Data Processing:

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the chemical shift scale by setting the TMS peak to 0 ppm (or the residual

solvent peak to its known value).
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Integrate the signals to determine the relative ratios of the different types of protons.

Visualization: General Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

characterization of a chemical substance.

Sample Preparation

Spectroscopic & Spectrometric Analysis

Data Interpretation

2-(3-Chlorophenyl)ethylamine

NMR Spectroscopy
(¹H, ¹³C)IR Spectroscopy Mass Spectrometry

Structural Elucidation Purity Assessment

Identity Confirmation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

Part 3: Chromatographic Analysis
Chromatographic techniques are indispensable for assessing the purity of 2-(3-
Chlorophenyl)ethylamine and for monitoring reaction progress during its synthesis.[14] Both

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable

methods.
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Gas Chromatography (GC)
Given its volatility, GC is an excellent method for purity analysis. A non-polar or medium-polarity

capillary column (e.g., DB-5 or DB-17) coupled with a Flame Ionization Detector (FID) would

provide high resolution and sensitivity. The primary amine group may cause peak tailing; this

can be mitigated by using a base-deactivated column or by derivatizing the amine.

High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a versatile method for the analysis of 2-(3-
Chlorophenyl)ethylamine.[15] A C18 column is typically used with a mobile phase consisting

of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like

acetonitrile or methanol.[15] UV detection is suitable, with a detection wavelength typically set

around 210-225 nm where the phenyl ring absorbs strongly.

Experimental Protocol: RP-HPLC Purity Assay
This protocol provides a starting point for developing a robust purity method.

Chromatographic Conditions:

Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

Mobile Phase B: 0.1% TFA in Acetonitrile.

Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return

to initial conditions and equilibrate for 3 minutes.

Flow Rate: 1.0 mL/min.[15]

Column Temperature: 30 °C.[15]

Detection: UV at 225 nm.[15]

Injection Volume: 10 µL.

Standard and Sample Preparation:
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Standard Solution: Accurately weigh ~10 mg of 2-(3-Chlorophenyl)ethylamine reference

standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture

of water and acetonitrile.

Sample Solution: Prepare the sample to be tested at the same concentration as the

standard solution.

Analysis and Data Interpretation:

Inject a blank (diluent) to ensure no system peaks interfere.

Inject the standard solution to determine the retention time and peak area of the main

component.

Inject the sample solution.

Calculate the purity of the sample by area percent, where the area of the main peak is

expressed as a percentage of the total area of all peaks in the chromatogram.

Visualization: Principle of Chromatographic Separation
This diagram illustrates the fundamental principle of separation in liquid chromatography.
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Analyte A (red) has a lower affinity for the stationary phase and elutes faster.
Analyte B (green) has a higher affinity and elutes slower.

Chromatography Column

{Stationary Phase (e.g., C18 beads)} Detector
Elution

Mobile Phase Flow A B

Sample Injection
(Mixture of A & B)

t=0

Chromatogram
(Separated Peaks)

Click to download full resolution via product page

Caption: Separation of components in a chromatography column.

Part 4: Synthesis and Applications
2-(3-Chlorophenyl)ethylamine is not only a compound to be analyzed but also a key starting

material. Its synthesis can be achieved from precursors like 3-chlorobenzaldehyde or 3-

chlorobenzyl cyanide.[16]

The primary utility of this compound lies in its role as a reactant. It is notably used in the

synthesis of novel Fyn kinase inhibitors, which are being investigated as potential therapeutic

agents for neurodegenerative diseases such as tauopathies, as well as for certain types of

tumors.[2][6][16] It has also been employed in the preparation of phenylacetaldehyde.[1][7]

Visualization: Simplified Synthesis Route
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The following diagram outlines a reductive amination pathway from the corresponding

aldehyde.

3-Chlorobenzaldehyde

+ Ammonium Hydroxide
+ Reducing Agent

(e.g., NaBH₄)

2-(3-Chlorophenyl)ethylamine

Reductive Amination

Click to download full resolution via product page

Caption: A simplified synthesis pathway.

Part 5: Handling, Storage, and Safety
Proper handling and storage are paramount to maintain the integrity of 2-(3-
Chlorophenyl)ethylamine and to ensure laboratory safety.
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Parameter Recommendation Source(s)

Storage

Store in a cool, dry, well-

ventilated area. Keep

container tightly sealed.

Protect from light.

Recommended temperature:

2-8°C.

[3][6][8]

Incompatibilities
Avoid strong oxidizing agents,

heat, and open flames.
[8]

Personal Protective Equipment

(PPE)

Wear safety glasses, chemical-

resistant gloves, and a lab

coat. Use in a well-ventilated

area or fume hood.

[7]

Hazards
Irritant to skin, eyes, and

respiratory system.
[6][7]

The compound is classified as an irritant and combustible liquid, requiring appropriate

precautions during use.[6][7]

Conclusion
2-(3-Chlorophenyl)ethylamine is a valuable chemical intermediate with well-defined

physicochemical properties. A thorough understanding of its characteristics—from its basic

physical constants to its spectroscopic and chromatographic behavior—is essential for its

effective and safe use in research and development. This guide provides a consolidated

technical resource to support scientists in leveraging this compound for the synthesis of novel

molecules with potential applications in medicine and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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